(S)-alpha-Methylcysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-alpha-Methylcysteine is a chiral amino acid derivative, characterized by the presence of a methyl group attached to the alpha carbon of cysteine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-alpha-Methylcysteine typically involves the alkylation of cysteine. One common method is the reaction of cysteine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes. Enzymes such as methyltransferases can catalyze the transfer of a methyl group to cysteine, producing this compound with high enantioselectivity. This method is advantageous due to its efficiency and environmentally friendly nature.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the thiol group is converted to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can occur at the thiol group, leading to the formation of thioethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Alkyl halides or other electrophiles can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced derivatives of this compound.
Substitution: Thioethers and other substituted products.
Scientific Research Applications
(S)-alpha-Methylcysteine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its role in protein structure and function.
Medicine: Research is ongoing into its potential therapeutic applications, including as an antioxidant and in the treatment of certain diseases.
Industry: this compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-alpha-Methylcysteine involves its interaction with various molecular targets. The thiol group can form disulfide bonds with other cysteine residues, affecting protein structure and function. Additionally, the methyl group can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Cysteine: The parent compound, lacking the methyl group.
N-acetylcysteine: A derivative with an acetyl group attached to the nitrogen atom.
S-methylcysteine: A similar compound with a methyl group attached to the sulfur atom.
Uniqueness: (S)-alpha-Methylcysteine is unique due to the presence of the methyl group on the alpha carbon, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(2S)-2-amino-2-methyl-3-sulfanylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c1-4(5,2-8)3(6)7/h8H,2,5H2,1H3,(H,6,7)/t4-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBONMFLYFGTAC-SCSAIBSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CS)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432486 |
Source
|
Record name | (S)-ALPHA-METHYLCYSTEINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
239101-34-9 |
Source
|
Record name | (S)-ALPHA-METHYLCYSTEINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.